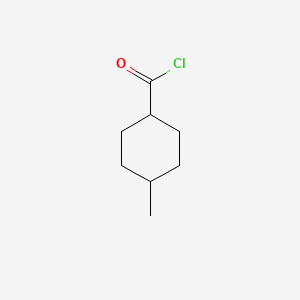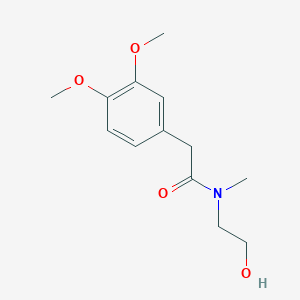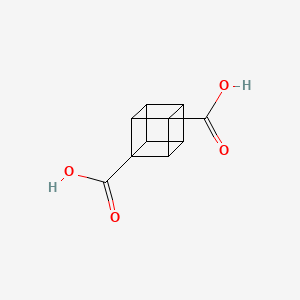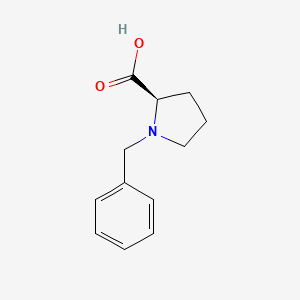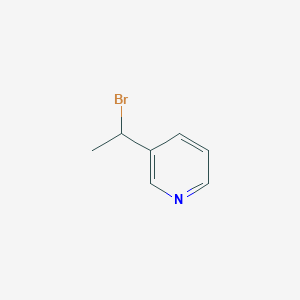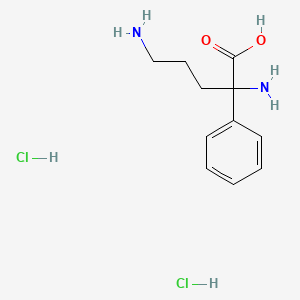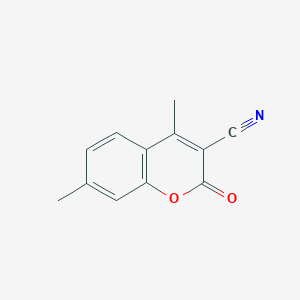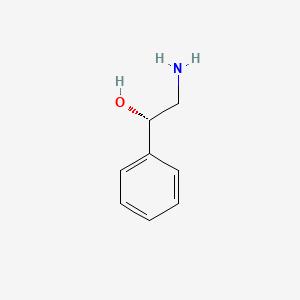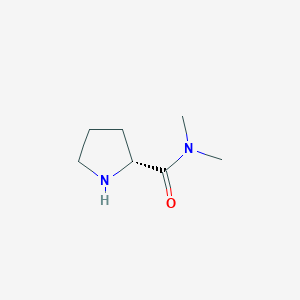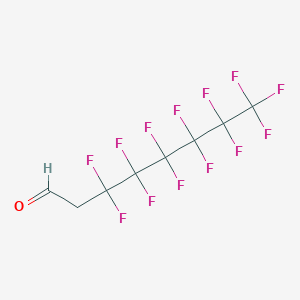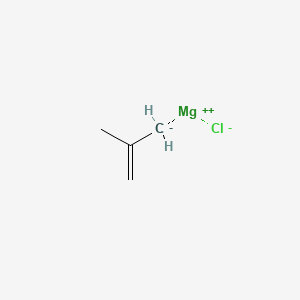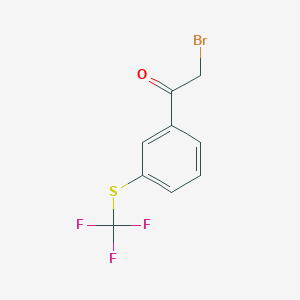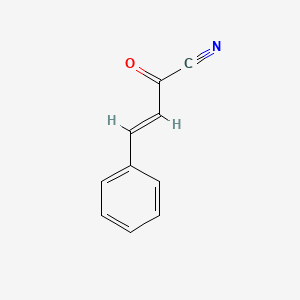
(2E)-3-phenylprop-2-enoyl cyanide
Descripción general
Descripción
“(2E)-3-phenylprop-2-enoyl cyanide” is a complex organic compound. It contains a cyanide group, which is a carbon atom triple-bonded to a nitrogen atom . Cyanide compounds are highly toxic and are usually present as the negatively charged cyanide ion .
Synthesis Analysis
The synthesis of cyanide compounds involves various chemical processes. For instance, Zn–Fe double metal cyanide (DMC) catalysts were synthesized via clean and efficient ball milling . Another method involves the use of hydrogen cyanide in the Andrussow process, where methane, ammonia, and oxygen are combined with a platinum metal catalyst .Molecular Structure Analysis
The molecular structure of cyanide compounds is characterized by a C≡N functional group. This group, known as the cyano group, consists of a carbon atom triple-bonded to a nitrogen atom . The cyanide ion is isoelectronic with carbon monoxide and molecular nitrogen, indicating a triple bond exists between the carbon and nitrogen atoms .Chemical Reactions Analysis
Cyanide compounds participate in various types of chemical reactions, including precipitation, acid-base, and oxidation-reduction (redox) reactions . In precipitation reactions, cyanide compounds form one or more insoluble products. Acid-base reactions involve the transfer of hydrogen ions, while redox reactions involve a change in the oxidation number of the reactant elements .Physical and Chemical Properties Analysis
Physical properties of cyanide compounds include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Potential
A series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, including derivatives of (2E)-3-phenylprop-2-enoyl cyanide, have shown significant potential in anticancer research. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. One particular compound, 1-[(2E)-3-phenylprop-2-enoyl]-2-(4-chlorophenyl)-1H-benzimidazole, demonstrated notable antitumor activity across a range of tumor types. The interactions of this compound with human serum albumin (HSA) were studied, revealing a static quenching mechanism and suggesting that hydrogen bonding and van der Waals forces are critical in the interaction process (Kalalbandi & Seetharamappa, 2015).
Anti-tuberculosis and Cytotoxic Studies
Further research into 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives highlighted their potential in anti-tuberculosis therapy. These compounds were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. The study found that derivatives with electron-donating groups at the C-2 position of the benzimidazole moiety were particularly effective. Some of these compounds also displayed significant cytotoxic activity against human lung carcinoma and acute lymphoblastic leukemia cell lines, showcasing their potential in cancer treatment as well (Kalalbandi et al., 2014).
Antiproliferative Activity and Mechanism of Action
A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and examined for their antiproliferative activity against a wide range of tumor cell lines. The study revealed that these compounds act as antitubulin agents, affecting tubulin polymerization in cells, which is a crucial process in cell division and cancer progression. This suggests that derivatives of this compound could have significant applications in cancer therapy by targeting the cell cycle and mitosis (Raffa et al., 2011).
Molecular and Vibrational Spectroscopy
The compound (2E)-3-phenylprop-2-enoic anhydride, closely related to this compound, was studied using density functional theory to explore its conformational behavior and structural stability. This research provides insights into the molecular structure, vibrational wavenumbers, and potential energy distribution of normal modes vibrations, contributing to a deeper understanding of the physical and chemical properties of this class of compounds. Such information is valuable for designing new molecules with enhanced biological activity or specific interactions (Mary et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of (2E)-3-phenylprop-2-enoyl cyanide, like other cyanide-containing compounds, is the cytochrome c oxidase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration .
Mode of Action
This compound interacts with its target by binding to the ferric ion (Fe3+) of cytochrome oxidase . This binding inhibits the enzyme, effectively blocking the electron transport chain and causing a state known as 'histotoxic hypoxia’ . This results in a buildup of lactic acidosis .
Biochemical Pathways
The inhibition of cytochrome c oxidase disrupts the electron transport chain, a key biochemical pathway in cellular respiration . This disruption prevents cells from using oxygen, leading to a state of cellular hypoxia . The resulting lactic acidosis indicates a shift to anaerobic metabolism .
Pharmacokinetics
Cyanide compounds, such as this compound, are rapidly absorbed and taken up into cells . They have a volume of distribution of 1.5 L/kg and are highly protein-bound . Cyanide is metabolized via the liver enzyme rhodanese, which catalyzes the reaction of CN + thiosulfate to form thiocyanate and sulfite . The elimination half-life of cyanide is 2-3 hours .
Result of Action
The inhibition of cytochrome c oxidase by this compound leads to a variety of effects at the molecular and cellular levels. Acute exposure can result in rapid loss of consciousness and seizures . Milder exposures may result in non-specific symptoms such as nausea, vomiting, headache, dyspnea, increased respiratory rate, hypertension, tachycardia, and altered level of consciousness .
Safety and Hazards
Cyanide compounds are highly toxic and can cause severe health effects, including death . They are dangerous if swallowed, inhaled, or absorbed through the skin . Safety measures should be taken when handling cyanide compounds, including wearing protective equipment and working in well-ventilated areas .
Propiedades
IUPAC Name |
(E)-3-phenylprop-2-enoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVSPHTLWSOFJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)
